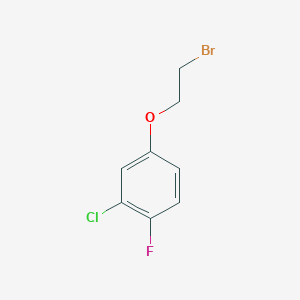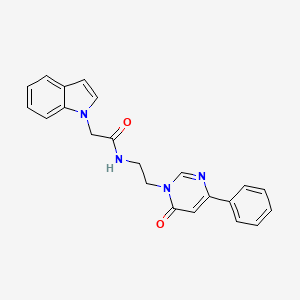
2-(1H-indol-1-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(1H-indol-1-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be used to infer possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related indole-containing acetamides typically involves multi-step reactions starting from basic aromatic compounds or acids. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and subsequent amidification . Similarly, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides was carried out by converting benzoic acid into various intermediates before the final reaction with different N-alkyl/aryl substituted 2-bromoacetamide . These methods suggest that the synthesis of the compound would likely involve building the indole and pyrimidinyl moieties separately before linking them through an acetamide bond.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectroscopy . For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated and confirmed by spectroscopic techniques and crystallized in the orthorhombic crystal system . These techniques would be applicable in determining the molecular structure of the compound , ensuring the correct synthesis and providing insights into its potential binding interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of indole-containing acetamides can be influenced by the substituents on the indole and the nature of the acetamide linkage. For instance, the presence of halogens on the phenyl ring of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives was found to significantly affect their antioxidant activity . This suggests that the phenylpyrimidinyl moiety in the compound of interest could also influence its reactivity and potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. The provided papers do not directly discuss these properties for the compound , but they do highlight the importance of molecular structure in determining these properties. For example, the introduction of different substituents on the indole moiety was found to affect the antiallergic potency of N-(pyridin-4-yl)-(indol-3-yl)acetamides . Therefore, the specific substituents on the indole and pyrimidinyl groups of the compound would likely play a significant role in its physical and chemical properties.
Applications De Recherche Scientifique
Antimicrobial Applications
Research has shown that derivatives of indole and related acetamides have been synthesized and evaluated for their antimicrobial potential. For instance, the synthesis of novel indolin-1-yl-N-aryl acetamides demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015). Similarly, other studies have focused on the synthesis of heterocycles as antipyrine derivatives, showing inhibition against both Gram-positive and Gram-negative bacteria, further emphasizing the antimicrobial application of these compounds (Mohamed & El-Sayed, 2019).
Anticancer and Cytotoxic Activities
Indole derivatives have been investigated for their anticancer properties. A study revealed that compounds synthesized from indole exhibited potent anticancer activity, with specific derivatives showing strong inhibition against cancer cell lines. This suggests the utility of such compounds in cancer research and therapy development (Sharma et al., 2012). Another research effort focused on the synthesis and evaluation of indole acetamide derivatives for their cytotoxic activities, indicating the potential of these molecules as anticancer agents (AkgÜl et al., 2013).
Bioactive Properties and Biological Evaluation
The bioactive properties of indole-based compounds extend beyond antimicrobial and anticancer applications. For example, the synthesis and characterization of biologically active indole derivatives have been reported, with a focus on compounds that could inhibit tubulin, suggesting their potential in developing treatments for diseases associated with microtubule dysfunction (Knaack et al., 2001). Furthermore, indole alkaloids isolated from marine bacteria have been identified, showcasing the diversity of bioactive compounds that can be derived from natural sources and their potential applications in pharmaceutical research (Gang et al., 2013).
Propriétés
IUPAC Name |
2-indol-1-yl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21(15-25-12-10-18-8-4-5-9-20(18)25)23-11-13-26-16-24-19(14-22(26)28)17-6-2-1-3-7-17/h1-10,12,14,16H,11,13,15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQWKBREQSGNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



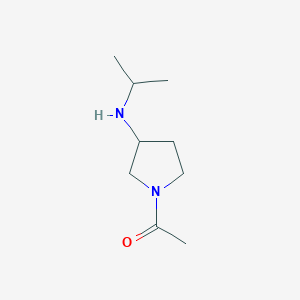
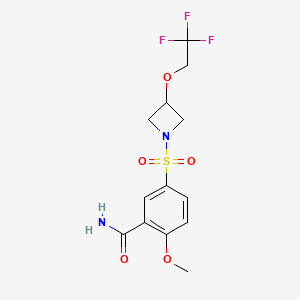
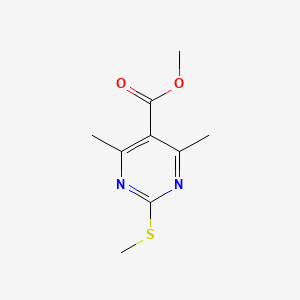
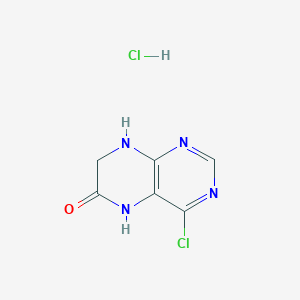
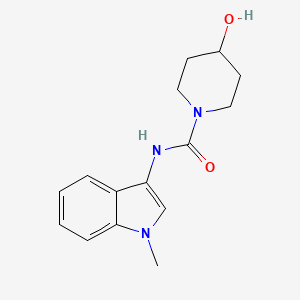
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2507041.png)
![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2507042.png)
![N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide](/img/structure/B2507044.png)
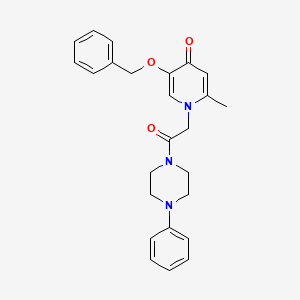
![3-Chloro-4-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2507046.png)

